Ethyl 2-oxo-2-(4-pentylphenyl)acetate
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Overview
Description
Ethyl 2-oxo-2-(4-pentylphenyl)acetate: is an organic compound with the molecular formula C15H20O3 It is a derivative of acetic acid and features a phenyl ring substituted with a pentyl group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-oxo-2-(4-pentylphenyl)acetate typically involves the esterification of 2-oxo-2-(4-pentylphenyl)acetic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process, followed by purification through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-oxo-2-(4-pentylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-oxo-2-(4-pentylphenyl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(4-pentylphenyl)ethyl acetate.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 2-oxo-2-(4-pentylphenyl)acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters and ketones. It may also serve as a model compound for studying metabolic pathways involving ester hydrolysis and oxidation.
Medicine: The compound’s derivatives may possess pharmacological properties, making it a potential candidate for drug development. Research into its biological activity could lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-2-(4-pentylphenyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can further participate in biochemical pathways. The keto group can be involved in redox reactions, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Ethyl 2-oxo-4-phenylbutyrate: Similar structure but with a phenyl group instead of a pentyl group.
Ethyl 2-oxo-2-(4-methylphenyl)acetate: Similar structure but with a methyl group instead of a pentyl group.
Ethyl 2-oxo-2-(4-ethylphenyl)acetate: Similar structure but with an ethyl group instead of a pentyl group.
Uniqueness: Ethyl 2-oxo-2-(4-pentylphenyl)acetate is unique due to the presence of the pentyl group, which can influence its physical and chemical properties. The longer alkyl chain can affect the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its shorter-chain analogs.
Properties
IUPAC Name |
ethyl 2-oxo-2-(4-pentylphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-3-5-6-7-12-8-10-13(11-9-12)14(16)15(17)18-4-2/h8-11H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSWBZRBQYLKPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601297496 |
Source
|
Record name | Ethyl α-oxo-4-pentylbenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601297496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-80-5 |
Source
|
Record name | Ethyl α-oxo-4-pentylbenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951888-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl α-oxo-4-pentylbenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601297496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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